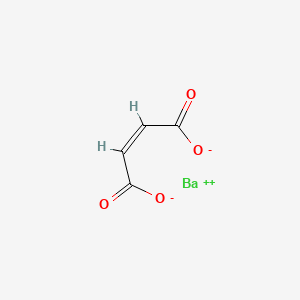
barium(2+);(Z)-but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);(Z)-but-2-enedioate is a coordination compound formed by the interaction of barium ions (Ba²⁺) with (Z)-but-2-enedioate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(Z)-but-2-enedioate typically involves the reaction of barium salts, such as barium chloride (BaCl₂), with (Z)-but-2-enedioic acid (fumaric acid). The reaction is carried out in an aqueous medium, where the barium ions react with the fumaric acid to form the desired coordination compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade barium salts and fumaric acid, with the reaction carried out in large reactors. The product is then purified through filtration, washing, and drying to obtain the final compound in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);(Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions where the (Z)-but-2-enedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield barium carbonate (BaCO₃) and other oxidation products, while reduction reactions may produce barium metal and reduced organic species.
Wissenschaftliche Forschungsanwendungen
Barium(2+);(Z)-but-2-enedioate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of barium-based materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of barium(2+);(Z)-but-2-enedioate involves its interaction with molecular targets and pathways. The barium ions can interact with various biological molecules, affecting their structure and function. The (Z)-but-2-enedioate ligand can also participate in chemical reactions, influencing the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barium(2+);(Z)-but-2-enedioate include other barium coordination compounds such as barium acetate (Ba(C₂H₃O₂)₂) and barium oxalate (BaC₂O₄).
Uniqueness
This compound is unique due to the presence of the (Z)-but-2-enedioate ligand, which imparts specific chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications where other barium compounds may not be suitable.
Eigenschaften
CAS-Nummer |
29202-49-1 |
|---|---|
Molekularformel |
C4H2BaO4 |
Molekulargewicht |
251.38 g/mol |
IUPAC-Name |
barium(2+);(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI-Schlüssel |
YXUUWXPIZZLNIO-ODZAUARKSA-L |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















